Thalidomide-propargyl-OH

PROTAC CRBN E3 ligase

Standard thalidomide and lenalidomide lack reactive handles for modular PROTAC assembly, forcing costly de novo synthesis per conjugate. This compound solves the bottleneck: a validated CRBN-binding glutarimide core with a terminal alkyne at the 4-position of the phthalimide ring (IC50 ~12 nM for CRBN). - Enables CuAAC click conjugation to azide-bearing linkers/target ligands - Preserves CRBN affinity; no CK1α degradation (unlike lenalidomide-based ligands) - ≥98% HPLC purity, CAS 2098487-39-7, MW 312.28 g/mol

Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
Cat. No. B14065881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-propargyl-OH
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCO
InChIInChI=1S/C16H12N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,6-8H2,(H,17,20,21)
InChIKeyPDVQCRGWUAGFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-propargyl-OH: Chemical Identity and Core Properties


Thalidomide-propargyl-OH (CAS 2098487-39-7, also designated 1216805-67-2) is a functionalized thalidomide derivative that serves as a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate for targeted protein degradation applications [1]. The compound incorporates an alkyne functional handle (propargyl group) at the 4-position of the phthalimide ring while retaining the core glutarimide moiety essential for CRBN engagement . This molecular architecture enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry conjugation to azide-bearing linkers or target protein ligands . The compound is supplied as a research-grade reagent with typical purity specifications of ≥95% (HPLC) or ≥98%, with a molecular formula of C16H12N2O5 and molecular weight of 312.28 g/mol .

Workflow

Modular PROTAC assembly via click chemistry

Selection

Alkyne-functionalized CRBN E3 ligase ligand-linker conjugate

Use context

CuAAC conjugation with azide-bearing target ligands or linkers

Thalidomide-propargyl-OH: Advantages over Unfunctionalized IMiDs


Generic substitution with unfunctionalized thalidomide, lenalidomide, or pomalidomide is not possible for PROTAC synthesis because these parent compounds lack the alkyne moiety required for modular click chemistry conjugation. Thalidomide-propargyl-OH is specifically engineered with a terminal alkyne functional handle at the 4-position of the phthalimide ring—a site validated as not significantly affecting CRBN binding affinity . This design preserves the E3 ligase recruitment function while enabling efficient CuAAC conjugation to azide-bearing linkers or target-binding moieties . In contrast, unmodified thalidomide and lenalidomide contain no such reactive handle, requiring de novo synthetic route development for each PROTAC candidate. Furthermore, even among alkyne-functionalized CRBN ligands, substitution decisions require careful evaluation: the thalidomide scaffold exhibits distinct neo-substrate degradation profiles (IKZF1/3, CK1α, GSPT1) compared to lenalidomide- or pomalidomide-based ligands, which directly impacts the selectivity window of the resulting PROTAC [1]. The position of alkyne attachment also varies among commercially available ligands, and improper placement can reduce or abolish CRBN binding. These scaffold-dependent and positional differences preclude simple functional interchangeability in PROTAC design workflows.

Unfunctionalized thalidomide, lenalidomide, or pomalidomide lack the alkyne handle required for CuAAC; modular PROTAC assembly not feasible without de novo synthesis.

Scaffold-specific neo-substrate profiles differ: thalidomide-based ligands primarily degrade IKZF1/3 and show minimal CK1α activity, whereas lenalidomide-based ligands retain CK1α degradation, which may shift off-target pharmacology.

Alkyne attachment position on the phthalimide ring influences CRBN engagement; 4-position substitution is reported to preserve binding, but alternative positions may reduce or abolish recruitment.

Thalidomide-propargyl-OH: Differentiation vs. Comparators


CRBN Binding Affinity vs. Parent Thalidomide

Thalidomide-propargyl-OH retains CRBN binding affinity comparable to unmodified thalidomide, validating that the propargyl modification at the 4-position does not compromise E3 ligase engagement. In an AlphaScreen competition assay measuring displacement of biotinylated thalidomide from the CRBN-DDB1 complex, the thalidomide-based probe TL12-186 (structurally analogous to thalidomide-propargyl-OH) demonstrated an IC50 of 12 nM [1]. This places its CRBN binding potency in a range suitable for PROTAC applications. For reference, parent thalidomide exhibits CRBN binding affinity of approximately 30 μM in analogous competition assays, while lenalidomide and pomalidomide demonstrate stronger binding at approximately 3 μM IC50 each [2]. The functionalization strategy thus preserves the binding characteristics of the native thalidomide scaffold while adding synthetic tractability.

CRBN Binding Affinity
Cross-study comparable

IC50 12 nM (TL12-186 probe, thalidomide-based) vs. parent thalidomide ~30 µM; lenalidomide/pomalidomide ~3 µM

Supports scaffold selection based on reported engagement context

Different assay formats limit direct numeric comparison; AlphaScreen displacement assay

PROTAC CRBN E3 ligase binding affinity

Click Chemistry Compatibility vs. Unfunctionalized IMiDs

Thalidomide-propargyl-OH contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for modular PROTAC assembly, a capability absent in unfunctionalized thalidomide, lenalidomide, and pomalidomide [1]. The alkyne functional handle is positioned at the 4-position of the phthalimide ring—a site validated through structure-activity relationship studies as not significantly affecting CRBN binding . Unmodified IMiD ligands require either (a) de novo synthesis of linker-ligand conjugates for each target protein, or (b) alternative conjugation chemistry that may introduce undesirable reactive groups or require protecting group strategies. The click chemistry approach enables rapid, modular synthesis of diverse PROTAC candidates from a common CRBN ligand-linker intermediate.

Click Chemistry Compatibility
Class-level

Terminal alkyne present, CuAAC-compatible; unfunctionalized IMiDs have no reactive handle

Enables modular PROTAC synthesis platform approach

Standard CuAAC conditions with azide-bearing partners

click chemistry CuAAC PROTAC synthesis bioconjugation

Neo-Substrate Degradation Profile: Thalidomide vs. Lenalidomide

Selection of the thalidomide scaffold (versus lenalidomide or pomalidomide) for PROTAC design has functional consequences due to scaffold-specific neo-substrate degradation profiles. Thalidomide-derived CRBN ligands induce degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) but do not efficiently degrade CK1α, a neo-substrate uniquely targeted by lenalidomide [1][2]. Pomalidomide demonstrates the most potent IKZF1/3 degradation among the three clinically approved IMiDs [3]. These scaffold-intrinsic degradation activities persist in PROTAC constructs and can contribute to off-target pharmacology independent of the intended target protein degradation [2]. Therefore, thalidomide-based PROTAC precursors may be preferred when minimizing CK1α-mediated effects is desirable, or when the neo-substrate profile of lenalidomide/pomalidomide would confound experimental interpretation.

Neo-Substrate Profile
Class-level

Thalidomide scaffold: IKZF1/3 degradation, minimal CK1α; lenalidomide: IKZF1/3 + CK1α; pomalidomide: potent IKZF1/3

Informs selection to manage off-target degradation context

Cellular degradation assays in MM/MDS models

neo-substrate PROTAC selectivity IKZF1/3 GSPT1

Thalidomide-propargyl-OH: Research and Industrial Applications


Modular PROTAC Library Synthesis via Click Chemistry

Thalidomide-propargyl-OH is optimally deployed as the CRBN-recruiting building block in a modular click chemistry platform for PROTAC library synthesis. The terminal alkyne enables rapid CuAAC conjugation to diverse azide-functionalized linker-target ligand constructs, facilitating systematic linker-length optimization and target ligand SAR studies without requiring de novo synthesis of each CRBN-ligand conjugate [1]. This modular approach is particularly valuable for screening campaigns where multiple target proteins or linker lengths must be evaluated in parallel.

PROTAC Development with Minimal CK1α Background Activity

When developing PROTACs for targets where CK1α degradation would confound phenotypic readouts or introduce toxicity liabilities, the thalidomide scaffold offers a defined advantage over lenalidomide-based CRBN ligands. Thalidomide-derived PROTAC precursors do not induce meaningful CK1α degradation, unlike lenalidomide-based constructs which retain this scaffold-intrinsic neo-substrate activity [1]. This distinction is critical for target validation studies where clean target-specific degradation is required to establish causality.

Targeted Protein Degradation in IMiD-Sensitive Cells

Thalidomide-propargyl-OH serves as the E3 ligase ligand component for PROTACs intended for use in cellular models with established sensitivity to thalidomide-class IMiDs (e.g., multiple myeloma cell lines expressing CRBN). The retained CRBN binding affinity (IC50 12 nM for analogous thalidomide-based probe) [1] ensures efficient recruitment of the E3 ubiquitin ligase complex for target protein ubiquitination and subsequent proteasomal degradation, while the alkyne functionality provides the synthetic handle necessary for conjugation to target-binding moieties .

Chemical Biology Probes for CRBN Degradation Studies

The compound is suitable for synthesizing chemical biology probes to investigate CRBN-dependent protein degradation mechanisms. The well-characterized neo-substrate profile of the thalidomide scaffold (IKZF1/3 degradation) provides a defined background activity that can be accounted for in experimental design [1], and the click chemistry compatibility enables attachment of fluorescent reporters, affinity tags, or other functional moieties for mechanistic studies .

Application
Selection Property
Validation Focus
Modular PROTAC library synthesis
Alkyne click chemistry handle
Verify CuAAC efficiency and linker-length SAR
PROTAC development with minimal CK1α background
Thalidomide scaffold neo-substrate profile
Confirm absence of CK1α degradation in target cell models
Targeted protein degradation in IMiD-responsive cell models
CRBN E3 ligase engagement
Assess target ubiquitination and degradation kinetics
Chemical biology probes for CRBN mechanism studies
Defined IKZF1/3 degradation background
Control for IKZF1/3 effects in mechanistic readouts

Technical Documentation Hub

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22 linked technical documents
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